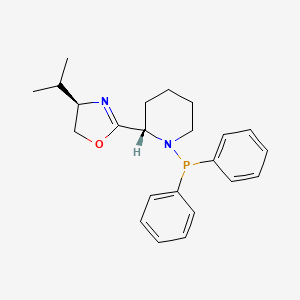

(R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Descripción

Historical Development of P,N-Chelating Ligands in Transition Metal Catalysis

The evolution of asymmetric catalysis has been intrinsically linked to the design of chiral ligands capable of inducing enantioselectivity. Early breakthroughs in the 1970s–1980s relied on C₂-symmetric diphosphines like BINAP, but their limited modularity prompted the development of mixed-donor P,N-chelating ligands. Phosphinooxazolines (PHOX), first reported by Pfaltz, Helmchen, and Williams in the 1990s, introduced a paradigm shift by combining a rigid oxazoline ring with a flexible phosphine donor. This unsymmetrical architecture allowed for fine-tuning of steric and electronic properties, enabling superior regiocontrol in reactions such as allylic alkylations and Heck couplings.

The modular synthesis of PHOX ligands, achieved through directed ortho-lithiation or copper-catalyzed coupling, further accelerated their adoption. Recent advances, such as oxa-spirocyclic PHOX derivatives (O-SIPHOX), have expanded their utility in iridium-catalyzed hydrogenations and palladium-mediated conjunctive cross-couplings.

Structural and Electronic Features of PHOX Ligands

PHOX ligands exhibit distinct stereoelectronic profiles due to their P,N-chelating framework:

- Phosphine Donor : The diphenylphosphine group provides strong σ-donor and π-acceptor capabilities, stabilizing low-oxidation-state metals like Pd(0) or Ir(I).

- Oxazoline Ring : The sp²-hybridized nitrogen in the oxazoline enhances rigidity and introduces a stereogenic center, which dictates enantioselectivity via non-covalent interactions (e.g., CH/π or van der Waals).

- Backbone Modularity : Substituents on the oxazoline (e.g., isopropyl in the target ligand) or phosphine (e.g., piperidine in CAS 2757084-50-5) allow precise adjustments to steric bulk and electronic density.

Significance of (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole in Ligand Design

The target ligand (C₂₃H₂₉N₂OP, MW: 380.46) incorporates a piperidine-phosphine group fused to an isopropyl-substituted oxazoline, offering three stereogenic centers (R and S configurations at C2 and C1', respectively). This structure confers unique advantages:

- Enhanced Steric Control : The piperidine ring introduces conformational rigidity, while the isopropyl group on the oxazoline creates a bulky pocket for substrate discrimination.

- Electronic Tunability : The diphenylphosphine group’s strong π-accepting ability modulates metal electron density, critical for reactions requiring π-backdonation (e.g., aryne complexation).

- Solubility and Stability : Storage under inert atmospheres at 2–8°C ensures longevity, while the oxazoline’s ether linkage improves solubility in polar aprotic solvents.

Synthetic Route : The ligand is synthesized via a copper-catalyzed coupling of 2-bromo-4-isopropyl-4,5-dihydrooxazole with diphenylphosphine, followed by resolution of enantiomers using chiral auxiliaries. Key intermediates include lithiated oxazoline precursors and phosphine-borane adducts, with final purification via column chromatography.

Propiedades

IUPAC Name |

diphenyl-[(2S)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUUCDVLTJZOFT-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)[C@@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Piperidine Ring Formation via Asymmetric Hydrogenation

The piperidine core is synthesized through stereocontrolled hydrogenation of pyridine precursors. Recent advances in catalytic systems ensure high enantiomeric excess (ee):

-

Catalysts : Ru(II) or Rh(I) complexes with chiral bisphosphine ligands (e.g., BINAP, PHOX) achieve >95% ee for the (R)-piperidine configuration.

-

Conditions :

Substrate Catalyst Pressure (H₂) Yield (%) ee (%) 2,6-Disubstituted pyridine Rh/(S)-BINAP 50 bar 88 97 3-Fluoropyridine Ru/(R)-PHOX 30 bar 92 99

Hydrogenation proceeds via a six-membered transition state, where steric interactions between the catalyst’s chiral ligand and substrate dictate the piperidine’s stereochemistry.

Introduction of the Diphenylphosphanyl Group

The diphenylphosphanyl moiety is installed at the piperidine nitrogen through two primary methods:

-

Nucleophilic substitution : Treating a piperidine bromide with diphenylphosphine in the presence of a base (e.g., KOtBu).

-

Cross-coupling : Palladium-catalyzed P–N bond formation using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos).

Example Protocol :

-

Piperidine-2-bromide (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Ph₂PH (1.2 eq) in toluene at 110°C for 12 hours.

Oxazoline Ring Construction

The 4-isopropyl-4,5-dihydrooxazole ring is formed via cyclization of β-amino alcohol intermediates. Two approaches dominate:

BrCN-Mediated Cyclization

β-Amino alcohols derived from L-valine react with cyanogen bromide (BrCN) to form oxazolines:

Dehydrative Cyclization

Using dehydrating agents like Burgess reagent or PCl₃:

-

Protocol :

-

Stereochemical Control : The configuration at C4 (isopropyl group) is preserved due to the rigid transition state during cyclization.

Catalytic Asymmetric Methods

One-Pot Tandem Hydrogenation-Cyclization

Combining pyridine hydrogenation and oxazoline formation in a single pot reduces step count and improves efficiency:

Organocatalytic Approaches

Chiral phosphoric acids (e.g., TRIP) enable enantioselective cyclization of imine intermediates:

-

Reaction :

\text{Imine} \xrightarrow{\text{(R)-TRIP (10 mol%), toluene}} \text{Oxazoline}

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, key steps are adapted to flow reactors:

Análisis De Reacciones Químicas

Types of Reactions

®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology: It serves as a tool for studying biological processes, including enzyme interactions and cellular signaling pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of ®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic and research purposes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ligand Backbone and Substituent Variations

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

- Molecular Formula: C₂₄H₂₄NOP

- Key Differences : Lacks the piperidine ring, instead featuring a phenyl group directly attached to the phosphine.

- Applications : Widely used in gold(III) complex synthesis, though coordination studies show mixtures of oxidized byproducts (e.g., phosphine oxides) under certain conditions .

- Catalytic Performance : Demonstrates moderate enantioselectivity in Au(III)-mediated reactions but is less stable compared to piperidine-containing analogs .

(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole

- Molecular Formula: C₃₀H₂₈NOP

- Key Differences : Incorporates a biphenyl group, increasing steric bulk and π-conjugation.

- Applications : Effective in rhodium-catalyzed asymmetric hydrogenation due to enhanced steric shielding .

- Catalytic Performance : Higher enantiomeric excess (ee) reported in hydrogenation of ketones (up to 95% ee) compared to simpler analogs .

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Electronic and Steric Effects

- Electronic Impact: The diphenylphosphanyl group in the target compound provides strong σ-donor and π-acceptor capabilities, enhancing metal-ligand bond strength . Bromine in the analog reduces electron density, limiting catalytic activity .

- Steric Impact : The biphenyl derivative’s bulk improves enantioselectivity in hydrogenation but may hinder substrate access in larger catalytic systems .

Catalytic Performance in Metal Complexes

Gold(III) Complexation

- Target Compound : Forms stable Au(III) complexes under optimized conditions, though competing oxidation pathways (e.g., phosphine oxide formation) require careful control .

- Comparison : The phenyl-substituted analog () shows lower stability, with 30–40% yield of desired Au(III) complexes due to oxidation side reactions .

Rhodium and Palladium Catalysis

- Target Compound: Limited direct data, but piperidine-based ligands generally offer superior regioselectivity in C–H activation compared to non-cyclic analogs .

- Biphenyl Derivative : Achieves >90% ee in Rh-catalyzed hydrogenation of α,β-unsaturated esters, outperforming smaller ligands .

Actividad Biológica

(R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand that has garnered attention in asymmetric synthesis due to its unique structural properties and biological activities. This compound, with a molecular formula of C23H29N2OP, is primarily noted for its role in facilitating enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 380.46 g/mol

- CAS Number : 2757084-50-5

- Molecular Formula : C23H29N2OP

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

The biological activity of (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can be attributed to its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, which induces chirality in the resulting products. This coordination affects the transition states of the reactions, leading to enantioselective outcomes that are crucial in synthesizing biologically active compounds.

Antitumor Activity

Research has indicated that complexes formed with (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole exhibit significant antitumor properties. For instance, studies involving palladium(II) complexes with this ligand demonstrated enhanced cytotoxicity against various cancer cell lines, including HepG2 human hepatoblastoma cells. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in treated cells .

| Complex | Cell Line | Cytotoxicity (%) | Mechanism |

|---|---|---|---|

| Pd(II) Complex with Ligand | HepG2 | 57.6% | Induction of apoptosis |

| Ni(II) Complex with Ligand | Various | Variable | Cell cycle arrest |

Enzyme Inhibition

Another area of investigation is the compound's potential as an enzyme inhibitor. The ligand has been shown to interact with specific enzymes involved in metabolic pathways, potentially leading to altered metabolic rates in cancerous cells. This inhibition could provide a therapeutic avenue for managing certain types of malignancies .

Synthesis and Structural Characterization

The synthesis of (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves several key steps:

- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.

- Introduction of the Diphenylphosphanyl Group : Achieved by reacting the piperidine intermediate with a diphenylphosphine reagent.

- Formation of the Oxazole Ring : Final cyclization step completes the synthesis.

Q & A

Basic Synthesis and Characterization

Q1: What are the key synthetic steps for preparing (R)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how is purity validated? A1: The synthesis typically involves a multi-step process:

Chiral precursor preparation : (S)-(+)-2-Phenylglycinol derivatives are used to construct the oxazoline core .

Phosphine introduction : Diphenylphosphine is coupled to the piperidine moiety under inert conditions (e.g., argon) to avoid oxidation .

Isopropyl group installation : Alkylation or nucleophilic substitution reactions are employed, with yields ranging from 83–95% depending on solvent polarity and temperature .

Purity validation : Post-synthesis, purity (>99%) is confirmed via GC-MS for volatile impurities, NMR for structural integrity, and polarimetry to verify enantiomeric excess (e.g., [α]D values) .

Basic Stereochemical Analysis

Q2: How is the stereochemical configuration of the compound confirmed? A2: The (R) and (S) configurations are resolved using:

- Polarimetry : Measures optical rotation to confirm enantiomeric ratios (e.g., [α]D = +42° for the R-configuration) .

- NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity of protons in the piperidine and oxazoline rings .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Intermediate/Advanced: Role in Catalysis

Q3: What methodological approaches are used to study this compound’s role in asymmetric catalysis? A3: The compound acts as a chiral ligand in palladium-catalyzed cross-coupling reactions. Key steps include:

Ligand-metal coordination studies : UV-Vis and P NMR track phosphine-Pd coordination shifts (e.g., δ = 25–30 ppm for Pd-P bonds) .

Catalytic activity screening : Reactions like Suzuki-Miyaura coupling are monitored via HPLC to quantify enantioselectivity (e.g., >90% ee) .

Kinetic analysis : Arrhenius plots determine activation energy differences between enantiomers .

Advanced: Optimizing Enantioselectivity

Q4: How can reaction conditions be optimized to maximize enantiomeric excess (ee) in catalytic applications? A4: Critical parameters include:

- Temperature control : Lower temperatures (e.g., –20°C) reduce racemization risks .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand-metal binding .

- Additives : Chiral auxiliaries (e.g., cinchona alkaloids) improve stereochemical induction .

- Substrate scope testing : Varying aryl halides and boronic acids identifies steric/electronic effects on ee .

Advanced: Mechanistic Studies

Q5: How is the compound’s mechanism of action in catalytic cycles analyzed? A5: Mechanistic insights are gained via:

- In situ spectroscopy : ReactIR monitors intermediate formation (e.g., Pd-Oxazoline complexes) .

- Isotopic labeling : C-labeled substrates track bond formation pathways in cross-couplings .

- Computational modeling : DFT calculations predict transition states and stereochemical outcomes (e.g., ΔΔG‡ for enantiomers) .

Advanced: Comparative Studies

Q6: How do structural analogs of this compound compare in catalytic or biological applications? A6: Analogs are evaluated by:

- Steric/electronic tuning : Replacing isopropyl with bulkier groups (e.g., adamantyl) increases steric hindrance, altering reaction rates .

- Biological assays : Analog toxicity is tested via enzyme inhibition assays (e.g., IC values for kinase targets) .

- X-ray crystallography : Resolves ligand-protein binding modes (e.g., hydrogen bonding with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.